zinc bis(2-methylimidazol-3-ide)

Catalog No.
S3356885
CAS No.
59061-53-9
M.F
C8H10N4Zn
M. Wt
227.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc bis(2-methylimidazol-3-ide)

CAS Number

59061-53-9

Product Name

zinc bis(2-methylimidazol-3-ide)

IUPAC Name

zinc bis(2-methylimidazol-3-ide)

Molecular Formula

C8H10N4Zn

Molecular Weight

227.6 g/mol

InChI

InChI=1S/2C4H5N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2

InChI Key

MFLKDEMTKSVIBK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.[Zn+2]

The exact mass of the compound 2-Methylimidazole zinc salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc bis(2-methylimidazol-3-ide), commercially recognized as Zeolitic Imidazolate Framework-8 (ZIF-8) or Basolite Z1200 (CAS: 59061-53-9), is a premier microporous material that bridges the topological regularity of inorganic zeolites with the synthetic tunability of metal-organic frameworks (MOFs) . Structurally composed of tetrahedrally coordinated zinc ions linked by 2-methylimidazolate anions, ZIF-8 crystallizes in a sodalite (SOD) topology featuring large cavities (~11.6 Å) accessible through narrow apertures (~3.4 Å crystallographic, ~4.0-4.2 Å effective) [1]. For industrial procurement, ZIF-8 is defined by its ultra-high surface area (typically 1300–1800 m²/g), exceptional resistance to boiling solvents and alkaline water, and scalable room-temperature synthesis, making it a benchmark material for advanced gas separation, catalysis, and controlled encapsulation workflows .

Substituting ZIF-8 with earlier-generation MOFs, such as MOF-5 or Cu-HKUST-1, routinely leads to catastrophic material failure in industrial settings due to their acute sensitivity to atmospheric moisture and rapid hydrolytic degradation[1]. Conversely, while traditional inorganic zeolites (e.g., Zeolite 13X) offer moisture stability, they lack the organic framework flexibility required for 'gate-opening' molecular sieving, which is critical for separating closely sized molecules like propylene and propane. Furthermore, attempting to substitute ZIF-8 with its isostructural cobalt-based analog, ZIF-67, introduces severe heavy-metal toxicity and reactive oxygen species (ROS) generation, strictly disqualifying the cobalt variant from in vivo drug delivery and biocompatible formulations [2]. Consequently, ZIF-8 is uniquely positioned for applications demanding combined hydrothermal resilience, precise pore-aperture flexibility, and low physiological toxicity.

Hydrolytic Stability: ZIF-8 vs. Cu-HKUST-1 and MOF-5

In aqueous environments, ZIF-8 demonstrates extraordinary structural retention compared to benchmark carboxylate-based MOFs. When subjected to liquid water immersion, ZIF-8 retains 100% of its powder X-ray diffraction (PXRD) crystallinity and maintains its full porosity [1]. In stark contrast, Cu-HKUST-1 loses all PXRD peaks and its entire BET surface area after just 3 days of water exposure, while MOF-5 degrades rapidly upon contact with ambient humidity [2]. This extreme hydrolytic stability allows ZIF-8 to be processed in aqueous formulations and deployed in humid gas streams without framework collapse.

Evidence DimensionCrystallinity and porosity retention in liquid water
Target Compound DataZIF-8: 100% PXRD crystallinity and >100% porosity retention after 24h+
Comparator Or BaselineCu-HKUST-1: 0% crystallinity and complete loss of BET surface area after 3 days
Quantified DifferenceAbsolute structural survival for ZIF-8 vs. complete amorphization for Cu-HKUST-1
ConditionsLiquid water immersion and ambient humidity exposure at room temperature

Ensures the material will not degrade during aqueous-phase manufacturing, water-based drug loading, or deployment in humid industrial gas streams.

Thermal Decomposition Threshold: ZIF-8 vs. MOF-5

ZIF-8 exhibits exceptional thermal resilience, maintaining its structural integrity up to 550 °C in an inert atmosphere, as evidenced by a stable plateau in thermogravimetric analysis (TGA) [1]. This significantly outperforms earlier benchmark frameworks like MOF-5, which undergoes framework decomposition at 450 °C under identical N2 conditions[1]. The 100 °C advantage in thermal stability allows ZIF-8 to be utilized in higher-temperature catalytic reactions, membrane calcination processes, and as a robust template for controlled pyrolysis into nitrogen-doped porous carbons.

Evidence DimensionFramework decomposition temperature
Target Compound DataZIF-8: Stable up to 550 °C
Comparator Or BaselineMOF-5: Decomposes at 450 °C
Quantified Difference+100 °C extended thermal operating window for ZIF-8
ConditionsThermogravimetric analysis (TGA) in N2/inert atmosphere

Critical for high-temperature membrane fabrication, catalytic support longevity, and controlled carbonization workflows.

Olefin/Paraffin Separation: ZIF-8 vs. Polymeric Membranes

The separation of propylene (C3H6) from propane (C3H8) is notoriously difficult due to their minute size difference (4.0 Å vs. 4.3 Å). ZIF-8's effective aperture size flexibly accommodates this separation, with optimized ZIF-8 membranes achieving an extraordinary C3H6/C3H8 selectivity of 172.1 alongside high permeance . Conventional polymeric membranes typically fail to exceed an upper-bound selectivity of ~10 for this gas pair [1]. This order-of-magnitude improvement in selectivity makes ZIF-8 a highly lucrative procurement choice for replacing energy-intensive cryogenic distillation in petrochemical refining.

Evidence DimensionPropylene/Propane (C3H6/C3H8) ideal selectivity
Target Compound DataZIF-8 membranes: Selectivity up to 172.1
Comparator Or BaselineConventional polymeric membranes: Selectivity upper bound of ~10
Quantified Difference>17x improvement in C3H6/C3H8 selectivity
ConditionsMixed gas or ideal gas permeation testing at ambient to moderate temperatures

Provides a viable, energy-efficient membrane alternative to cryogenic distillation for high-value petrochemical separations.

Biocompatibility and Hemotoxicity: ZIF-8 vs. ZIF-67

For biomedical applications, the choice of metal node is critical. ZIF-8, utilizing zinc (an essential trace element), demonstrates excellent in vitro tolerability with minimal cytotoxicity at concentrations below 30–50 µg/mL and does not induce significant hemolysis[1]. In contrast, its isostructural cobalt-based analog, ZIF-67, causes significant red blood cell hemolysis and membrane rupture driven by the generation of reactive oxygen species (ROS) [1]. This stark difference in hemotoxicity dictates that ZIF-8 must be procured over ZIF-67 for any application involving systemic circulation or live-cell interaction.

Evidence DimensionHemolysis and reactive oxygen species (ROS) generation
Target Compound DataZIF-8 (Zn-based): No significant hemolysis; tolerated up to 30-50 µg/mL
Comparator Or BaselineZIF-67 (Co-based): Significant red blood cell hemolysis and ROS generation
Quantified DifferenceSafe blood component interaction for ZIF-8 vs. acute hemotoxicity for ZIF-67
ConditionsIn vitro blood component interaction and cell viability assays

Strictly qualifies ZIF-8 for in vivo drug delivery and biosensing while disqualifying the cobalt-based analog.

High-Performance Mixed-Matrix Membranes for Petrochemical Refining

Directly leveraging ZIF-8's 172.1 propylene/propane selectivity and thermal stability to fabricate energy-efficient separation membranes, replacing cryogenic distillation in olefin/paraffin separations .

Aqueous-Phase and Harsh-Environment Catalysis

Utilizing ZIF-8 as a catalyst or catalyst support in reactions involving water or high temperatures (up to 550 °C), where traditional MOFs like MOF-5 or Cu-HKUST-1 would undergo rapid hydrolytic or thermal collapse [1].

Stimuli-Responsive Drug Delivery Vehicles

Exploiting ZIF-8's proven hemocompatibility, low zinc toxicity, and pH-responsive degradation (stable at physiological pH, degrades in acidic endosomes) to encapsulate and deliver sensitive active pharmaceutical ingredients (APIs) [2].

Precursors for Nitrogen-Doped Carbon Electrocatalysts

Taking advantage of ZIF-8's high nitrogen content (from the 2-methylimidazole linker) and 550 °C thermal stability to perform controlled pyrolysis, yielding highly porous, N-doped carbon frameworks for supercapacitors and fuel cells [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

226.019688 Da

Monoisotopic Mass

226.019688 Da

Heavy Atom Count

13

UNII

3C9Y2N3YLX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

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